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Compound of Interest

Compound Name: 3-(Broacetyl)aminophenol

CAS No.: 29378-70-9

Cat. No.: B1281231

Get Quote

Executive Summary
3-(Bromoacetyl)aminophenol (IUPAC: N-(3-hydroxyphenyl)-2-bromoacetamide) represents a

critical "Goldilocks" electrophile in chemoproteomics and covalent drug discovery. While

acrylamides are often too mild for rapid labeling and iodoacetamides are too unstable for long-

duration assays, the bromoacetamide warhead offers an optimal balance of intrinsic reactivity (

) and hydrolytic stability (

).

This guide provides an authoritative structural characterization of this probe, focusing on 1H

NMR interpretation, and objectively compares its performance against standard chloro- and

iodo- analogs.

Molecular Profile & Mechanism[1]
Common Name: 3-(Bromoacetyl)aminophenol

IUPAC Name:
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-(3-hydroxyphenyl)-2-bromoacetamide

Role: Cysteine-reactive electrophile (S-alkylation).[1]

Target: Nucleophilic cysteine residues (often non-catalytic) in proteomic profiling.

Mechanism of Action: Cysteine S-Alkylation
The molecule functions via an ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

mechanism where the thiolate anion of a cysteine residue attacks the

-carbon, displacing the bromide leaving group.
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Figure 1: The

reaction pathway for covalent modification of cysteine residues.

Synthesis & Experimental Protocol
To ensure high purity for NMR characterization, the following synthesis protocol is

recommended. This method minimizes over-alkylation and oxidation of the phenol.

Reagents
3-Aminophenol (1.0 eq)

Bromoacetyl bromide (1.1 eq)

Saturated
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/ THF (1:1 v/v)

Alternative Base: Pyridine (if strictly anhydrous conditions are needed).

Step-by-Step Methodology
Solubilization: Dissolve 3-aminophenol in THF/Sat.

at 0°C. The biphasic system acts as a buffer to scavenge HBr without deprotonating the
phenol significantly.

Acylation: Add bromoacetyl bromide dropwise over 20 minutes.

Expert Insight: Rapid addition causes exotherms that may lead to

-acylation (ester formation) alongside

-acylation.

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting amine (polar, stays near

baseline) should disappear; the product (less polar) will migrate to

.

Workup: Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Self-Validating QC Check
Color: Pure product is a white to off-white solid. A pink/brown hue indicates oxidation of the

phenol (quinone formation).

Solubility: Soluble in DMSO, Methanol, EtOAc. Poorly soluble in water (unlike the starting

amine salt).

1H NMR Interpretation (DMSO-d6)
The 1H NMR spectrum in DMSO-d6 provides distinct diagnostic signals. The key to

characterization is distinguishing the amide formation and verifying the integrity of the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-bromo group.

Spectral Data Summary
Instrument: 400 MHz Solvent: DMSO-d6 (

ppm,

ppm)[2]

Shift (

ppm)
Multiplicity Integral Assignment

Diagnostic
Note

10.15 Broad Singlet (s) 1H Amide -NH

Disappears on

shake. Downfield

shift confirms

acylation of

amine.

9.45 Broad Singlet (s) 1H Phenol -OH

Exchangeable.

Confirming the

phenol is free

(not esterified).

7.25 Triplet (t) 1H Ar-H (C2)

The "isolated"

proton between

the amide and

OH.

7.10 Triplet (t) 1H Ar-H (C5)
Pseudo-triplet,

often overlaps.

6.95 - 7.05 Multiplet (m) 2H Ar-H (C4, C6)
Ortho to the

substituents.

4.02 Singlet (s) 2H
-CH2 (

)

CRITICAL

PEAK. Sharp

singlet.

Detailed Structural Analysis[4]
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The Diagnostic Singlet (4.02 ppm): This is the most critical peak for quality control.

If this peak appears as a quartet or splits, it indicates contamination with propionyl groups

or methylene protons adjacent to a chiral center (unlikely here).

Impurity Alert: A singlet at

ppm suggests Chloroacetyl contamination (if chloroacetyl chloride was used erroneously).
A singlet at

ppm suggests Iodoacetyl exchange.

Hydrolysis Alert: A singlet shifting upfield to

ppm with broadening suggests hydrolysis to the alcohol (

).

The Aromatic Region (Meta-Substitution): The 3-substituted ring creates a specific pattern:

One singlet-like peak (H2) isolated between the N and O substituents.

One triplet (H5) representing the proton meta to both substituents.

Two doublet-like peaks (H4, H6) representing protons ortho to one substituent and para to

the other.

Comparative Performance Guide
When selecting a warhead for drug discovery or probe development, the Bromoacetamide

moiety acts as a bridge between the highly reactive Iodo- variants and the stable Chloro-

variants.

Reactivity vs. Stability Matrix
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Feature
3-

(Chloroacetyl)-

3-

(Bromoacetyl)-

(Product)
3-(Iodoacetyl)- Acrylamide

Electrophilicity Low Medium-High Very High
Low-Medium

(Tunable)

Leaving Group

Ability

Poor (

)

Good (

)

Excellent (

)

N/A (Michael

Addition)

Cysteine

Selectivity
High High

Moderate (can

hit Lys/His)
High

Hydrolytic

Stability

Excellent (

)

Good (

pH 7.4)

Poor (

pH 7.4)
Excellent

Diagnostic NMR

(

)

ppm ppm ppm
Multiplet

Experimental Decision Framework
Choose Bromoacetamide when: You are performing proteomic profiling in complex lysates

where high reactivity is needed to capture low-abundance proteins, but you require enough

stability to survive initial lysis and purification steps.

Choose Chloroacetamide when: You require long incubation times (>12 hours) or are

working in conditions that might degrade the probe.

Choose Acrylamide when: You are developing a covalent drug candidate. Acrylamides are

irreversible but generally require specific orientation in the binding pocket (proximity effect) to

react, offering better specificity than haloacetamides.
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Select Probe Warhead

Is the target cysteine
highly nucleophilic?

Use Bromoacetamide
(Balanced Reactivity/Stability)

Yes, but need
processing time

Use Iodoacetamide
(Max Reactivity, Low Stability)

No, need max
driving force

Use Chloroacetamide
(High Stability, Low Reactivity)

Yes, need long
incubation

Click to download full resolution via product page

Figure 2: Decision tree for selecting haloacetamide warheads based on experimental

constraints.

Troubleshooting & Storage
Light Sensitivity: The C-Br bond is photosensitive. Store the solid and solutions in amber

vials.

Observation: Yellowing of the solid indicates free

or radical formation.

Hydrolysis: In aqueous buffers (pH > 8.0), the bromide is susceptible to hydrolysis by

hydroxide ions.

Fix: Prepare stocks in anhydrous DMSO. Dilute into buffer immediately prior to use.

Thiol Scavenging: If the reaction yield is low, ensure no DTT or Mercaptoethanol is present in

the protein buffer before adding the probe. These will quench the bromoacetamide instantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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